molecular formula C10H14BrN3O2S B594270 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine CAS No. 1305209-21-5

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine

Cat. No.: B594270
CAS No.: 1305209-21-5
M. Wt: 320.205
InChI Key: CFKIDXWVFRRMJF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine is an organic compound with the molecular formula C10H14BrN3O2S This compound features a piperidine ring substituted with a 5-bromopyridin-3-ylsulfonyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromopyridine moiety may also interact with nucleic acids or enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    Pyridine: A basic heterocyclic aromatic organic compound.

    Piperazine: A heterocyclic organic compound with two nitrogen atoms at opposite positions in the ring.

Uniqueness

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine is unique due to the presence of both a bromopyridine and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c11-8-4-10(6-13-5-8)17(15,16)14-3-1-2-9(12)7-14/h4-6,9H,1-3,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKIDXWVFRRMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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